molecular formula C12H15NO2 B13113317 Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride

Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride

Cat. No.: B13113317
M. Wt: 205.25 g/mol
InChI Key: KOCBYMLGUROFIS-NSHDSACASA-N
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Description

Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methyl group, an amino group, and a tetrahydronaphthalene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Amino Group: The amino group can be introduced via a reductive amination reaction.

    Esterification: The carboxylate group is introduced through an esterification reaction.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-tetralone: Shares the tetrahydronaphthalene ring system but lacks the ester and methyl groups.

    1-Naphthylamine: Contains the naphthalene ring system with an amino group but lacks the tetrahydro and ester functionalities.

Uniqueness

Methyl(s)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylatehydrochloride is unique due to its combination of functional groups and ring system, which confer specific chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2,5-6,11H,3-4,7,13H2,1H3/t11-/m0/s1

InChI Key

KOCBYMLGUROFIS-NSHDSACASA-N

Isomeric SMILES

COC(=O)C1=CC=CC2=C1CCC[C@@H]2N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCCC2N

Origin of Product

United States

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